molecular formula C9H15N3OS B11563925 2-(Bicyclo[4.1.0]hept-7-ylcarbonyl)hydrazinecarbothioamide

2-(Bicyclo[4.1.0]hept-7-ylcarbonyl)hydrazinecarbothioamide

Katalognummer: B11563925
Molekulargewicht: 213.30 g/mol
InChI-Schlüssel: DBDUBLLWDMVVAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(carbamothioylamino)bicyclo[410]heptane-7-carboxamide is a complex organic compound characterized by its unique bicyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(carbamothioylamino)bicyclo[4.1.0]heptane-7-carboxamide typically involves multiple steps. One common method includes the reaction of bicyclo[4.1.0]heptane derivatives with carbamothioylamino groups under controlled conditions. The reaction often requires the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

N-(carbamothioylamino)bicyclo[4.1.0]heptane-7-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

N-(carbamothioylamino)bicyclo[4.1.0]heptane-7-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialized chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(carbamothioylamino)bicyclo[4.1.0]heptane-7-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(carbamothioylamino)bicyclo[4.1.0]heptane-7-carboxamide is unique due to its specific functional groups and the resulting chemical and biological properties.

Eigenschaften

Molekularformel

C9H15N3OS

Molekulargewicht

213.30 g/mol

IUPAC-Name

(bicyclo[4.1.0]heptane-7-carbonylamino)thiourea

InChI

InChI=1S/C9H15N3OS/c10-9(14)12-11-8(13)7-5-3-1-2-4-6(5)7/h5-7H,1-4H2,(H,11,13)(H3,10,12,14)

InChI-Schlüssel

DBDUBLLWDMVVAH-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2C(C1)C2C(=O)NNC(=S)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.